molecular formula C10H12O2 B14423810 1H-Indene-5-methanol, 2,3-dihydro-6-hydroxy- CAS No. 82472-15-9

1H-Indene-5-methanol, 2,3-dihydro-6-hydroxy-

Katalognummer: B14423810
CAS-Nummer: 82472-15-9
Molekulargewicht: 164.20 g/mol
InChI-Schlüssel: FAQNQIFTCFKDIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indene-5-methanol, 2,3-dihydro-6-hydroxy- is a chemical compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound features a hydroxyl group at the 6th position and a methanol group at the 5th position, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene-5-methanol, 2,3-dihydro-6-hydroxy- can be achieved through several methods. One common approach involves the Perkin reaction, where phthalic anhydrides react with malononitrile in the presence of a catalyst . Another method includes the Knoevenagel reaction of 1H-indene-1,3(2)-dione and its derivatives with malononitrile .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Indene-5-methanol, 2,3-dihydro-6-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methanol group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1H-Indene-5-methanol, 2,3-dihydro-6-hydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism of action of 1H-Indene-5-methanol, 2,3-dihydro-6-hydroxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and methanol groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds, participate in nucleophilic attacks, and undergo various chemical transformations, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

  • 1H-Indene, 2,3-dihydro-5-methyl-
  • 1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid

Comparison: 1H-Indene-5-methanol, 2,3-dihydro-6-hydroxy- is unique due to the presence of both hydroxyl and methanol groups, which enhance its reactivity and versatility in chemical reactions. In contrast, similar compounds like 1H-Indene, 2,3-dihydro-5-methyl- lack these functional groups, resulting in different chemical properties and applications .

Eigenschaften

CAS-Nummer

82472-15-9

Molekularformel

C10H12O2

Molekulargewicht

164.20 g/mol

IUPAC-Name

6-(hydroxymethyl)-2,3-dihydro-1H-inden-5-ol

InChI

InChI=1S/C10H12O2/c11-6-9-4-7-2-1-3-8(7)5-10(9)12/h4-5,11-12H,1-3,6H2

InChI-Schlüssel

FAQNQIFTCFKDIK-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=CC(=C(C=C2C1)O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.